molecular formula C16H18N6O2 B12149231 N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12149231
M. Wt: 326.35 g/mol
InChI Key: MZGCYQGFDQPVFK-UHFFFAOYSA-N
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Description

The compound N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide features a [1,2,4]triazolo[4,3-b]pyridazine core fused with a piperidine-4-carboxamide scaffold and a furan-2-ylmethyl substituent. This structure is characteristic of bioactive molecules targeting diverse pathways, including epigenetic regulation, ion channel modulation, and enzyme inhibition .

Properties

Molecular Formula

C16H18N6O2

Molecular Weight

326.35 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C16H18N6O2/c23-16(17-10-13-2-1-9-24-13)12-5-7-21(8-6-12)15-4-3-14-19-18-11-22(14)20-15/h1-4,9,11-12H,5-8,10H2,(H,17,23)

InChI Key

MZGCYQGFDQPVFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the Triazolopyridazine Moiety: This involves the reaction of hydrazine derivatives with 1,2,4-triazole precursors under acidic or basic conditions.

    Coupling with Piperidine: The final step involves coupling the furan and triazolopyridazine intermediates with piperidine-4-carboxamide using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The triazolopyridazine moiety can be reduced under hydrogenation conditions to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Furanones, hydroxylated derivatives.

    Reduction: Dihydrotriazolopyridazines.

    Substitution: Piperidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Compounds similar to N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide have demonstrated notable anticancer properties. For instance, derivatives with structural modifications have shown effectiveness against various cancer cell lines. The presence of the triazole and piperidine rings is believed to enhance binding affinity to biological targets involved in cancer progression.

Antimicrobial Properties

The compound exhibits potential antimicrobial activity. Research indicates that derivatives of triazolo-pyridazine compounds can inhibit the growth of bacteria and fungi. This suggests that this compound might be explored as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

The structural characteristics of this compound may also confer neuroprotective properties. Studies on related compounds have highlighted their ability to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activities of this compound can be summarized as follows:

Activity Type Description
AnticancerPotential to inhibit cancer cell proliferation
AntimicrobialEffective against various bacterial and fungal strains
NeuroprotectivePossible protective effects on neuronal cells in neurodegenerative conditions

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine derivatives:

  • Anticancer Studies : A study demonstrated that similar triazolo-pyridazine compounds exhibited significant cytotoxic effects against human cancer cell lines.
  • Antimicrobial Testing : Research highlighted that modifications in the furan moiety enhanced antimicrobial efficacy against resistant strains.
  • Neuropharmacology : Investigations into the neuroprotective effects revealed that these compounds could modulate neurotransmitter activity, suggesting therapeutic applications in CNS disorders.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Pharmacological Profiles

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Weight Key Activity/Application Evidence Source
N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide Furan-2-ylmethyl, piperidine-4-carboxamide Not provided Presumed kinase/epigenetic target N/A
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632/C1632) Methylphenyl, acetamide 314.34 (CAS: 108825-65-6) Lin28 inhibition, regenerative studies
1-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[2-(1-ethylpiperidin-4-yl)ethyl]piperidine-4-carboxamide Chlorophenyl, ethylpiperidine 496.06 Available for screening (ID: F707-2001)
N-(2-(Diethylamino)ethyl)-1-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (7a) Diethylaminoethyl, m-tolyl 496.06 Human CatSper channel blocker
AZD5153 ([1,2,4]triazolo[4,3-b]pyridazine derivative) Methoxy, piperidylphenoxy 505.58 Bromodomain and extraterminal (BET) inhibitor

Key Findings and Differentiation

Pharmacological Activity
  • Lin28-1632/C1632: Demonstrates functional inhibition of Lin28 proteins, critical in tissue regeneration and cancer metabolism .
  • Compound 7a: Blocks human CatSper channels (sperm-specific Ca²⁺ channels) via its diethylaminoethyl side chain, which may enhance solubility in physiological environments . The target compound lacks this cationic moiety, suggesting divergent therapeutic applications.
  • AZD5153 : Targets BET proteins via a methoxy-triazolo-pyridazine scaffold, highlighting the versatility of this core in epigenetic regulation .
Structural Impact on Physicochemical Properties
  • Furan vs.
  • Piperidine-4-carboxamide Modifications : The ethylpiperidine substituent in may enhance blood-brain barrier penetration, whereas the furan derivative’s carboxamide group could favor hydrogen bonding with kinase domains.

Biological Activity

N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N5O2C_{15}H_{17}N_{5}O_{2} with a molecular weight of 299.33 g/mol. The compound features a piperidine ring substituted with a triazole and furan moieties, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that triazole derivatives demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .

Antitumor Activity

Triazole derivatives are also noted for their antitumor properties. Research has highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that structural modifications in triazole derivatives can enhance their anticancer efficacy .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in the context of chronic inflammatory diseases where such cytokines play a critical role .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole compounds act as inhibitors of key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors in the body, modulating signaling pathways that lead to reduced inflammation or tumor growth.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant anti-tubercular activity with IC50 values between 1.35 - 2.18 μM against Mycobacterium tuberculosis.
Study B Found that certain derivatives exhibited high cytotoxicity against breast cancer cells with synergistic effects when combined with doxorubicin.
Study C Reported anti-inflammatory effects by inhibiting TNF-α production in vitro.

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